XLogP3-AA Lipophilicity: 6-Iodo vs. 6-Bromo, 6-Chloro, and Parent Unsubstituted Analogs
The computed XLogP3-AA for 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is -0.2, compared to 0.0 for the 6-bromo analog, 0.0 for the 6-chloro analog, and -0.9 for the parent unsubstituted compound [1][2][3][4]. This represents a difference of +0.2 log units versus the bromo/chloro analogs and +0.7 log units versus the parent, indicating that the iodine substitution produces a lipophilicity profile distinct from both heavier and lighter halogen substitutions.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.2 |
| Comparator Or Baseline | 6-Bromo analog: XLogP3-AA = 0.0; 6-Chloro analog: XLogP3-AA = 0.0; Parent unsubstituted: XLogP3-AA = -0.9 |
| Quantified Difference | Δ = +0.2 (vs. Br/Cl); Δ = +0.7 (vs. parent H) |
| Conditions | Computed values from PubChem 2025 release (XLogP3 3.0) |
Why This Matters
Lipophilicity differences of this magnitude can translate into measurable changes in membrane permeability, aqueous solubility, and plasma protein binding, making the iodo compound the most balanced option for applications requiring moderate polarity.
- [1] PubChem. (2025). Compound Summary: 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, CID 21791673. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary: 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one, CID 21043470. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary: 6-chloro-4H,7H-(1,2,4)triazolo(1,5-a)pyrimidin-7-one, CID 21043473. National Center for Biotechnology Information. View Source
- [4] PubChem. (2025). Compound Summary: 1H,7H-(1,2,4)triazolo(1,5-a)pyrimidin-7-one, CID 585783. National Center for Biotechnology Information. View Source
